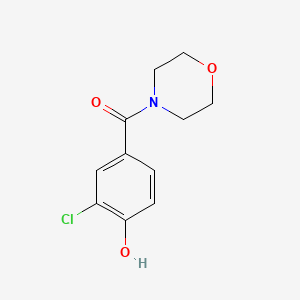

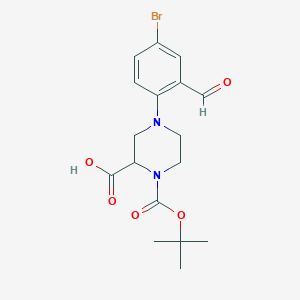

![molecular formula C15H15NO5S B1417923 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine CAS No. 885269-46-5](/img/structure/B1417923.png)

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine

Vue d'ensemble

Description

The compound “((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine” is a derivative of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Synthesis Analysis

Sulfonyl fluorides have emerged as a functional group with diverse applications. New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of the related compound, 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride, has the empirical formula C13H11FO3S and a molecular weight of 266.29 . The SMILES string is FS(C(C=C1)=CC=C1C2=CC=C(OC)C=C2)(=O)=O .Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists. The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Physical And Chemical Properties Analysis

The related compound, 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride, is a solid with an assay of 95% . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique

Application in Click Chemistry

- Summary of the Application : The sulfonyl fluoride motif in

4′-Methoxy-[1,1′-biphenyl]-4-sulfonyl fluoridecan be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . - Methods of Application : This involves the use of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .

- Results or Outcomes : This approach is a complimentary method to using amides and phosphate groups as linkers, expanding the toolbox of synthetic chemistry .

Application in Parkinson’s Disease Treatment

- Summary of the Application : A compound similar to

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine, known as2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), has been identified as a positive allosteric modulator of the human dopamine D1 receptor, which could be beneficial in the treatment of Parkinson’s disease . - Methods of Application : The compound was found to increase the dopamine maximal effect in a dose-dependent manner in human and mouse D1 receptors .

- Results or Outcomes : The compound was found to potentiate cocaine-induced locomotion and enhance L-DOPA recovery of decreased locomotor activity in reserpinized mice after oral administration .

Application in UV/Visible Spectrum Analysis

- Summary of the Application :

4-Methoxy-1,1'-biphenyl, a compound structurally similar to((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine, is used in UV/Visible spectrum analysis . - Methods of Application : The compound’s UV/Visible spectrum is analyzed using various techniques, providing valuable information about its electronic structure .

- Results or Outcomes : The data obtained from the UV/Visible spectrum analysis can be used in various fields, including material science, environmental science, and pharmaceuticals .

Application in Electrophilic Aromatic Substitution

- Summary of the Application :

4-Methoxy-1,1'-biphenylcan undergo electrophilic aromatic substitution, a common reaction in organic chemistry . - Methods of Application : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

- Results or Outcomes : The product of this reaction can be used in the synthesis of various organic compounds .

Application in Energy Problems of Chemical Physics

- Summary of the Application :

4-Methoxy-1,1'-biphenyl, a compound structurally similar to((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine, is used in the study of energy problems in chemical physics . - Methods of Application : The compound’s properties are analyzed using various techniques, providing valuable information about its energy characteristics .

- Results or Outcomes : The data obtained from these analyses can be used in various fields, including material science, environmental science, and pharmaceuticals .

Application in Medicinal Chemistry

- Summary of the Application : A compound similar to

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine, known as2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), has been identified as a positive allosteric modulator of the human dopamine D1 receptor, which could be beneficial in the treatment of Parkinson’s disease . - Methods of Application : The compound was found to increase the dopamine maximal effect in a dose-dependent manner in human and mouse D1 receptors .

- Results or Outcomes : The compound was found to potentiate cocaine-induced locomotion and enhance L-DOPA recovery of decreased locomotor activity in reserpinized mice after oral administration .

Safety And Hazards

The safety data sheet for 4’-Methoxybiphenyl-4-sulfonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests potential future directions in the development of new synthetic methods and applications of sulfonyl fluorides.

Propriétés

IUPAC Name |

2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-21-13-6-2-11(3-7-13)12-4-8-14(9-5-12)22(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJHIYYOLIFZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

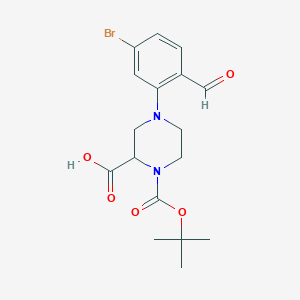

![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)

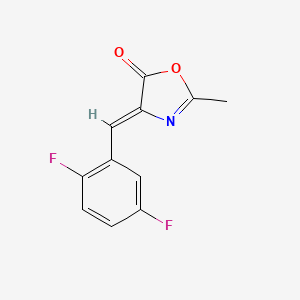

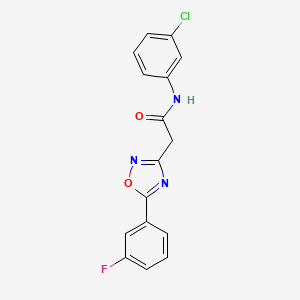

![4-(4-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417844.png)

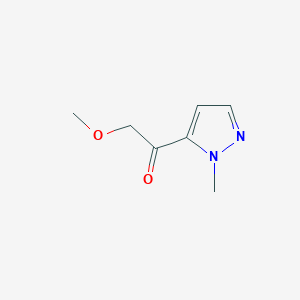

![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)

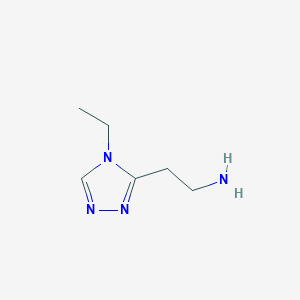

![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)

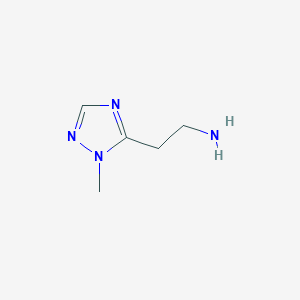

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)